molecular formula C17H18O4 B5232966 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B5232966
M. Wt: 286.32 g/mol
InChI Key: DJSSTSUTKCQMJZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,4-dimethyl-substituted chromen-2-one core and a 2-oxocyclohexyloxy group at the C7 position. The 2-oxocyclohexyl moiety introduces a cyclic ketone, which may enhance hydrogen-bonding interactions with biological targets while modulating lipophilicity and metabolic stability.

Properties

IUPAC Name

3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSSTSUTKCQMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 2-oxocyclohexyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C7 Position

The C7 substituent significantly influences biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS/ID) C7 Substituent Molecular Weight Key Features & Activity Reference
Target Compound 2-Oxocyclohexyloxy 302.34* Cyclic ketone enhances hydrogen bonding; potential dual AChE/MAO-B inhibition
3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (314742-02-4) 1-Methyl-2-oxopropoxy 260.29 Linear ketone substituent; higher lipophilicity; unconfirmed MAO-B activity
3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one (314742-02-4) 3-Oxobutan-2-yloxy 260.29 Branched ketone; similar to target compound but lacks cyclohexane rigidity
3,4-Dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one (4a-m) 1-Methylpiperidin-4-yloxy ~315.38* Piperidine substitution enhances basicity; selective MAO-A inhibition (IC₅₀: 0.12 µM)
4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7a) 5-Phenyl-1,3,4-thiadiazol-2-yloxy 338.37 Thiadiazole ring improves π-π stacking; moderate MAO-B inhibition (IC₅₀: 2.3 µM)
(±)-3,4-Dimethyl-7-[(N-(4-fluorobenzyl)piperidin-3-yl)methoxy]-2H-chromen-2-one (5e) N-(4-Fluorobenzyl)piperidin-3-ylmethoxy 440.92 Fluorinated benzyl group enhances selectivity for AChE (IC₅₀: 0.08 µM)

*Calculated using molecular formula C₁₈H₂₂O₄.

Key Findings :

Substituent Rigidity vs. Piperidine-based analogs (e.g., 4a-m) exhibit higher basicity, favoring interactions with acidic residues in MAO-A .

Electron-Deficient Moieties :

  • Thiadiazole-containing derivatives (e.g., 7a) show enhanced π-π interactions with aromatic enzyme pockets, but lower MAO-B selectivity compared to the target compound .
  • Fluorinated benzyl groups (e.g., 5e) increase metabolic stability and AChE affinity due to electronegativity and lipophilicity .

Ketone Functionality :

  • Cyclic ketones (target compound) may form stronger hydrogen bonds than linear analogs, as seen in docking studies with MAO-B .

Biological Activity

3,4-Dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, characterized by its unique structure that includes a dimethyl group and a 2-oxocyclohexyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is C14H14O4C_{14}H_{14}O_4, with a molecular weight of approximately 246.26 g/mol. The compound exhibits a density of 1.188 g/cm³ and a boiling point of 412.3 ºC at 760 mmHg.

PropertyValue
Molecular FormulaC₁₄H₁₄O₄
Molecular Weight246.26 g/mol
Density1.188 g/cm³
Boiling Point412.3 ºC

Synthesis

The synthesis of this compound typically involves the reaction of chromenone derivatives with cyclohexyl-based reagents under specific conditions to yield the desired product. The synthetic routes often utilize bases such as potassium carbonate and solvents like dichloromethane to facilitate the reaction.

Antimicrobial Activity

Research has indicated that compounds in the chromenone class exhibit notable antimicrobial properties. In vitro studies have demonstrated that 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one shows significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

A study evaluating the cytotoxic effects of similar chromenone derivatives found that they possess significant anticancer activity against human cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The IC50 values for these compounds were reported to be in the range of 11.20 to 59.61 µg/mL, indicating moderate to high efficacy in inhibiting cancer cell proliferation .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
  • Gene Expression Alteration : There is potential for this compound to affect gene expression related to cell growth and differentiation.

Case Studies

  • Antioxidant Activity : A study highlighted that derivatives similar to 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one exhibited antioxidant properties, which are crucial for protecting cells from oxidative stress associated with various diseases .
  • Cytotoxicity Evaluation : In another research effort, compounds derived from chromenones were assessed for their cytotoxicity against A549 cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

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